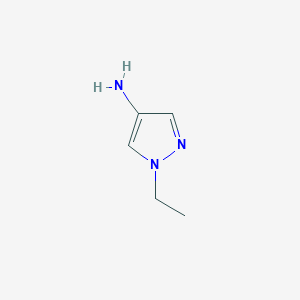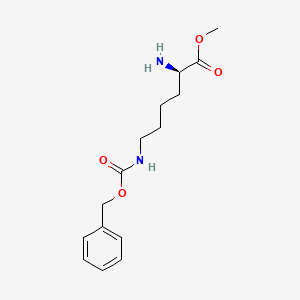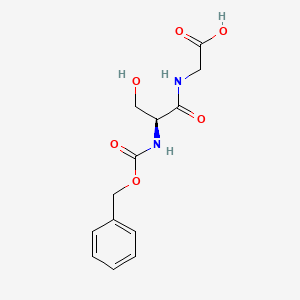![molecular formula C8H8N2O2 B1310981 [5-(2-Furyl)isoxazol-3-yl]methylamine CAS No. 850375-13-2](/img/structure/B1310981.png)
[5-(2-Furyl)isoxazol-3-yl]methylamine
Übersicht
Beschreibung
“[5-(2-Furyl)isoxazol-3-yl]methylamine”, also known as FIMA, is a chemical compound that belongs to the family of isoxazoles. It has a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol.
Molecular Structure Analysis
The molecular structure of [5-(2-Furyl)isoxazol-3-yl]methylamine can be represented by the SMILES notation: C1=COC(=C1)C2=CC(=NO2)CN .
Wissenschaftliche Forschungsanwendungen
1. Precursor in Aminoisoindolinones Synthesis 5-Amino-2-furylmethylamines, a class of chemicals related to [5-(2-Furyl)isoxazol-3-yl]methylamine, have been identified as efficient precursors in the synthesis of new aminoisoindolinones. This process involves a unique [4+2]-cycloaddition strategy followed by lactamization (Medimagh et al., 2010).
2. Role in Isoxazoline Derivative Synthesis and Antibacterial Applications Compounds derived from 5-(2-furyl) isoxazolyl groups have been synthesized and demonstrated noteworthy antibacterial activity. These derivatives have shown potential against various gram-positive and gram-negative bacteria, highlighting their importance in medicinal chemistry (Shah & Desai, 2007).
3. Synthesis of Isoxazole Derivatives with Antimicrobial Activity A series of isoxazole derivatives incorporating the 5-(2-furyl) motif have been synthesized and characterized. These compounds displayed significant in vitro antibacterial and antifungal activities, making them valuable for pharmaceutical applications (Dhaduk & Joshi, 2022).
4. Synthesis of Antituberculosis Agents Derivatives featuring 2-(5-nitro-2-furyl) structures have been synthesized and evaluated for their antituberculosis activity. Some compounds in this series exhibited high efficacy against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Foroumadi et al., 2004).
5. Rice Herbicide Development Isoxazoline derivatives with a 5-(2-furyl) component have been synthesized and assessed for their herbicidal activity. These compounds demonstrated good selectivity and potency against annual weeds, showcasing their potential in agricultural applications (Hwang et al., 2005).
6. Synthesis of 5-HT7 Receptor Antagonists Research involving the synthesis of compounds with a 3-furyl structure similar to [5-(2-Furyl)isoxazol-3-yl]methylamine has led to the development of 5-HT7 receptor antagonists. These compounds have potential applications in neuropsychiatric disorder treatment (Strekowski et al., 2016).
7. Synthesis of Isoxazoline-Linked Piperazine Derivatives with Antineoplastic Activity Compounds synthesized from isoxazoline and piperazine frameworks, featuring furylmethyl groups, have shown promising cytotoxic and antineoplastic activities, indicating their potential in cancer therapy (Byrappa et al., 2017).
8. Synthesis of Isoxazolo[5,4-d]Pyrimidine Systems with Antitumor Activity The reaction of 5-amino-3-methylisoxazole with aldimines, related to [5-(2-Furyl)isoxazol-3-yl]methylamine, led to the development of isoxazolo[5,4-d]pyrimidine systems. These compounds were evaluated for their antitumor activity, indicating their potential use in cancer treatment (Hamama et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOFHZGPFRNEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427617 | |
| Record name | [5-(2-Furyl)isoxazol-3-yl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Furyl)isoxazol-3-yl]methylamine | |
CAS RN |
850375-13-2 | |
| Record name | 5-(2-Furanyl)-3-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(2-Furyl)isoxazol-3-yl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

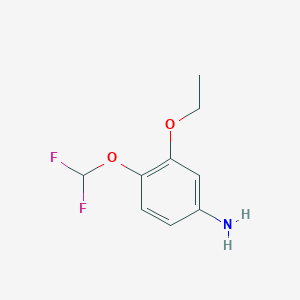
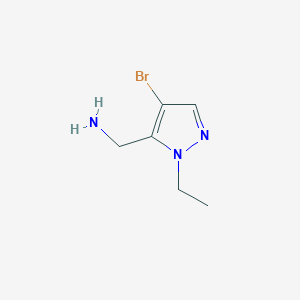


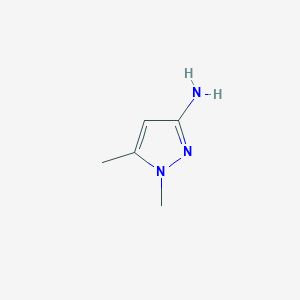
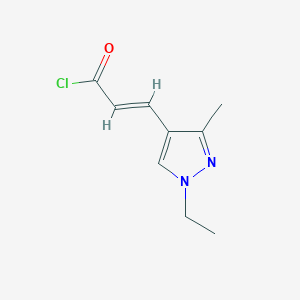
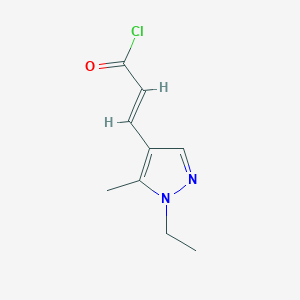
![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)

